![molecular formula C18H25N3S B5539542 (3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

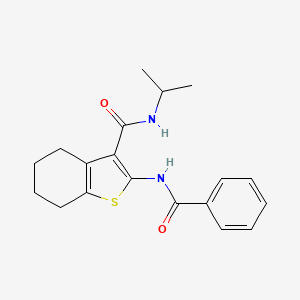

Synthesis Analysis

The synthesis of related thiazole derivatives often involves 1,3-dipolar cycloaddition reactions, as demonstrated by Pekcan and Heimgartner (1988), who studied the formation of N-(1,3-Thiazol-5(4H)-ylidene)amines via reactions of organic azides with thiazol-thiones (Pekcan & Heimgartner, 1988). This method could potentially be adapted for the synthesis of the target molecule by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives, including those similar to our target molecule, often employs spectroscopic methods. For example, Demchenko et al. (2018) synthesized thiazol-2-ylidene derivatives, confirming their structures via NMR spectroscopy, indicating the importance of spectroscopic techniques in analyzing the molecular structure of thiazole-containing compounds (Demchenko et al., 2018).

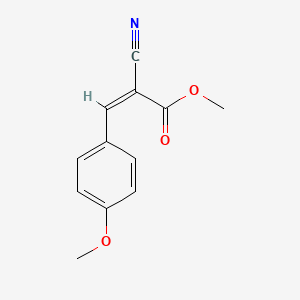

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, reflecting their reactive nature. The work by Pyrih et al. (2023) on proton tautomerism and stereoisomerism in thiazolone derivatives provides insight into the chemical behavior and reactivity of similar molecules (Pyrih et al., 2023). Understanding these reactions is crucial for manipulating the molecule for specific applications.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies like those conducted by Wan et al. (2006) on related compounds can provide valuable insights into the physical characteristics of our target molecule (Wan et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for functionalization, is crucial. The study of reactions involving thiazole derivatives, as outlined by Chaloupka et al. (1976), provides a basis for understanding the chemical behavior of such molecules (Chaloupka et al., 1976).

科学的研究の応用

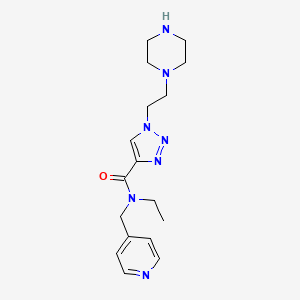

Chemical Synthesis and Structural Diversification

A key application of compounds structurally related to "(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine" is in the generation of structurally diverse libraries through various chemical reactions. For example, a study detailed the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions, leading to the synthesis of a wide range of compounds including dithiocarbamates, thioethers, and several NH-azoles Roman, G. (2013). This research demonstrates the versatility of related compounds in synthesizing a vast array of chemical entities with potential applications in drug discovery and materials science.

Novel Materials and Security Applications

In the realm of materials science, compounds with similar structural features have been utilized in the development of novel materials with specific functionalities. One study presented the synthesis of a V-shaped molecule, showcasing a pronounced intramolecular charge transfer (ICT) effect and morphology-dependent fluorochromism. These properties enabled its application as a security ink, highlighting the compound's potential in developing advanced materials for security and sensing applications Xiao-lin Lu et al. (2016).

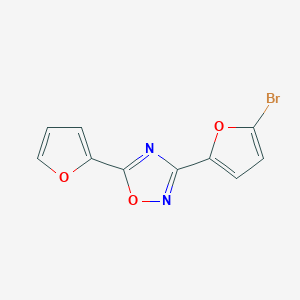

作用機序

The mechanism of action would depend on the specific application of the compound. For instance, some thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

将来の方向性

特性

IUPAC Name |

(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3S/c1-20(2)16-10-6-7-11-21(12-16)13-18-19-17(14-22-18)15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13H2,1-2H3/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORAYUHRZCHWMJ-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)CC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)CC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)